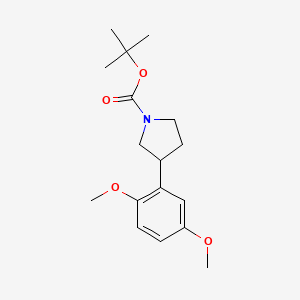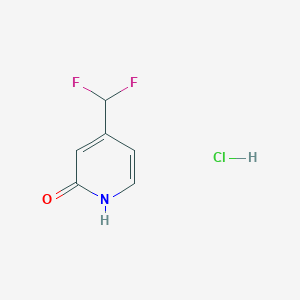![molecular formula C11H7F3N2O2 B15331047 2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15331047.png)
2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring with a carbaldehyde group
Métodos De Preparación
The synthesis of 2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)benzaldehyde with imidazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Mecanismo De Acción
The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The imidazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)benzaldehyde: Lacks the imidazole ring, making it less versatile in certain chemical reactions.
2-(Trifluoromethoxy)phenyl)imidazole: Lacks the aldehyde group, which limits its reactivity in oxidation and reduction reactions.
4-(Trifluoromethoxy)phenylhydrazine: Contains a hydrazine group instead of an aldehyde, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C11H7F3N2O2 |
|---|---|
Peso molecular |
256.18 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)18-9-3-1-7(2-4-9)10-15-5-8(6-17)16-10/h1-6H,(H,15,16) |
Clave InChI |
QRGVBVGSNBQDKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=C(N2)C=O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


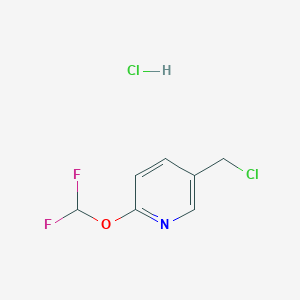
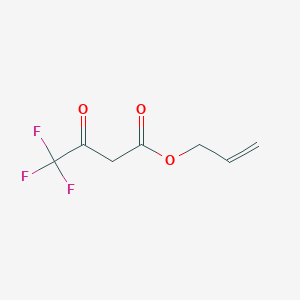
![tert-Butyl 3-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15330988.png)
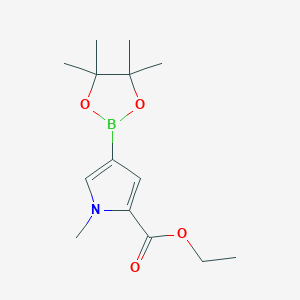
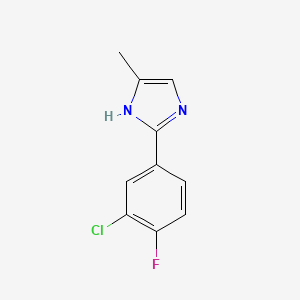
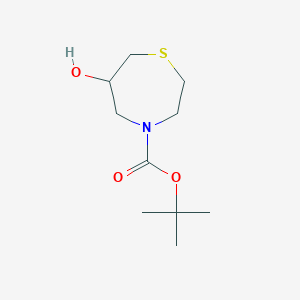

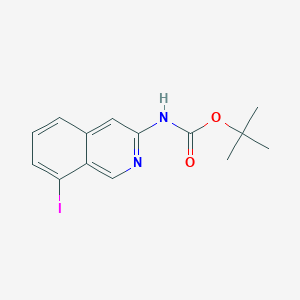
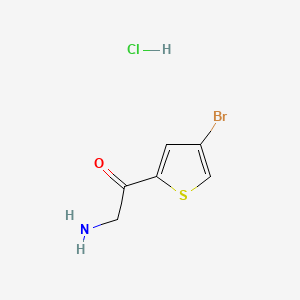
![1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol](/img/structure/B15331024.png)
![2-(Pyridin-4-yl)benzo[d]oxazol-4-amine](/img/structure/B15331028.png)
